Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)-
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Overview
Description
Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)- is a heterocyclic compound that features a pyridine ring substituted with a thiazole ring, which is further substituted with a methoxyphenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)- typically involves the condensation of appropriate starting materials under controlled conditions One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate This intermediate is then reacted with 2-bromoacetophenone to introduce the phenyl group, followed by cyclization to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Thiazole derivatives: Compounds with thiazole rings and various substituents.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different core structures.
Uniqueness
Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
97422-33-8 |
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Molecular Formula |
C21H16N2OS |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-5-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C21H16N2OS/c1-24-18-11-9-15(10-12-18)19-20(17-8-5-13-22-14-17)25-21(23-19)16-6-3-2-4-7-16/h2-14H,1H3 |
InChI Key |
USDPJLQQSGAMIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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